1-Propanaminium, 3-(dimethylsulfonio)-N,N,N-trimethyl-
Overview
Description
1-Propanaminium, 3-(dimethylsulfonio)-N,N,N-trimethyl- is a useful research compound. Its molecular formula is C8H21NS+2 and its molecular weight is 163.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical and Photopolymerization Studies
One application involves the photochemical and photopolymerization properties of water-soluble methyl substituted derivatives. These compounds exhibit enhanced photopolymerization activities in water, with specific methyl substitutions significantly influencing photopolymerization efficiency. Such properties are crucial for developing novel photopolymerization techniques in material sciences (Allen et al., 1986).
Surface Derivatization for Improved Adhesion
Another significant application is in the surface derivatization of materials to promote adhesion. For instance, N-(3-(trimethoxysilyl)propyl)pyrrole has been used as a photoanode derivatizing reagent to enhance the adhesion of polypyrrole films to N-type silicon photoanodes. This treatment improves the durability of treated electrodes, demonstrating the potential of such compounds in semiconductor and photoelectronic applications (Simon et al., 1982).
Synthesis and Characterization of Ionic Liquids
Research into tetramethylethylenediamine-based hypergolic ionic liquids, including compounds similar to 1-Propanaminium derivatives, has shown potential applications in green fuel for bipropellants. These ionic liquids exhibit properties like hypergolic reactions with oxidizers, high thermal stability, and favorable physicochemical properties, making them suitable for use in propellant formulations (Fei et al., 2016).
Environmental Chemistry and Marine Biology
The compound also finds applications in environmental chemistry and marine biology. For example, marine algae produce dimethylsulfonium propionate (DMSP), which is related to the compound . DMSP plays roles in osmoregulation and can be enzymatically cleaved to yield dimethylsulfide (DMS), a compound influencing cloud formation and potentially global climate through its oxidation products (Andreae, 1990).
Organic Synthesis and Chemical Reactions
Further, in organic synthesis, compounds like 1-Propanaminium are involved in the formation of stable sulfoxonium ylides, demonstrating their utility in the synthesis of various organic molecules. These reactions are pivotal for the development of new synthetic pathways in organic chemistry (Mukaiyama et al., 1970).
Properties
IUPAC Name |
3-dimethylsulfoniopropyl(trimethyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NS/c1-9(2,3)7-6-8-10(4)5/h6-8H2,1-5H3/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCRBICXHIIFKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC[S+](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NS+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274901 | |
Record name | 1-Propanaminium, 3-(dimethylsulfonio)-N,N,N-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61672-51-3 | |
Record name | 1-Propanaminium, 3-(dimethylsulfonio)-N,N,N-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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